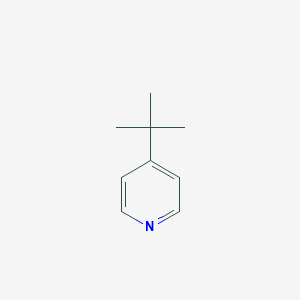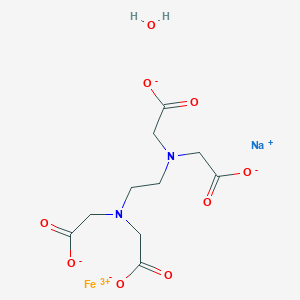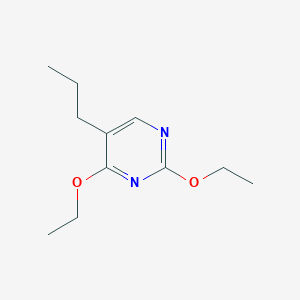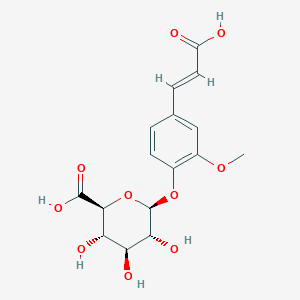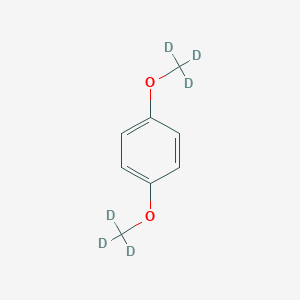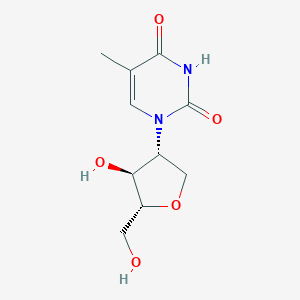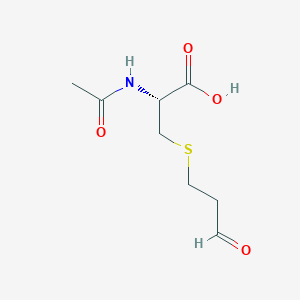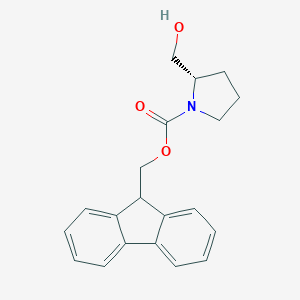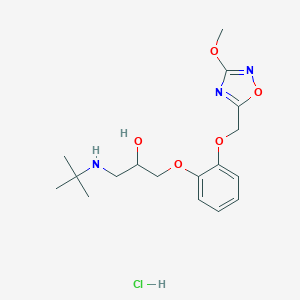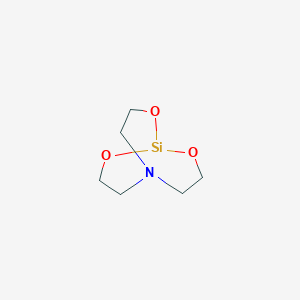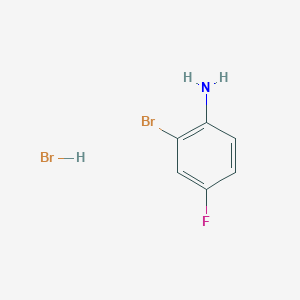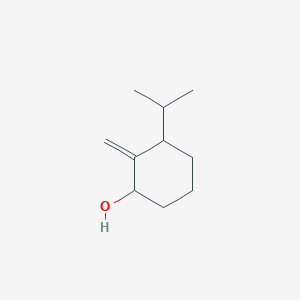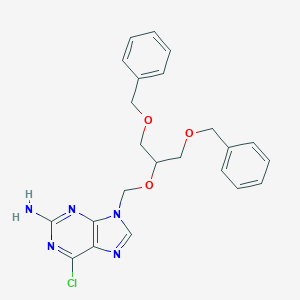![molecular formula C11H18N2 B128955 2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)- CAS No. 150667-99-5](/img/structure/B128955.png)
2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)-, also known as DMPO, is a stable free radical scavenger. It has been widely used in scientific research for its ability to trap free radicals and reactive oxygen species.
作用机制
2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)- traps free radicals by forming stable adducts, which can be detected and quantified using various spectroscopic methods, such as electron paramagnetic resonance (EPR) spectroscopy. The trapping of free radicals by 2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)- prevents them from reacting with other molecules and causing oxidative damage. 2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)- can also act as a scavenger of reactive oxygen species, such as hydrogen peroxide and hypochlorous acid.
生化和生理效应
2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)- has been shown to have various biochemical and physiological effects. It can protect cells and tissues from oxidative damage caused by free radicals and reactive oxygen species. 2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)- can also modulate various signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which plays a critical role in inflammation and immune response. 2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)- has also been shown to have anti-inflammatory and anti-apoptotic effects.
实验室实验的优点和局限性
2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)- has several advantages for lab experiments. It is a stable and non-toxic compound, which makes it safe to handle and use in various biological systems. 2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)- can also be easily detected and quantified using various spectroscopic methods, such as EPR spectroscopy. However, 2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)- has some limitations for lab experiments. It can react with other molecules, such as thiols and metal ions, which can affect its trapping efficiency. 2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)- can also form adducts with other compounds, which can complicate the interpretation of the spectroscopic data.
未来方向
There are several future directions for the use of 2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)- in scientific research. One direction is to investigate the role of free radicals in various diseases, such as cancer, cardiovascular disease, and neurodegenerative diseases. 2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)- can be used to study the mechanisms of oxidative stress and identify potential targets for therapeutic intervention. Another direction is to develop new spin traps with improved trapping efficiency and selectivity. These spin traps can be used to study specific free radicals and reactive oxygen species in biological systems. Finally, 2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)- can be used in combination with other antioxidants and therapeutic agents to enhance their efficacy in preventing oxidative damage and treating diseases.
合成方法
2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)- can be synthesized through a multistep reaction starting with 2,3-dichloropyridine and 4-methyl-1-penten-3-ol. The reaction involves the formation of a bicyclic intermediate, which is then oxidized to form 2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)-. The yield of 2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)- can be improved by optimizing the reaction conditions, such as the reaction temperature, solvent, and catalyst.
科学研究应用
2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)- has been widely used in scientific research as a spin trap for free radicals and reactive oxygen species. It can trap a wide range of free radicals, including superoxide, hydroxyl, and alkoxyl radicals. 2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)- has been used to study the mechanisms of oxidative stress in various biological systems, such as cells, tissues, and organs. It has also been used to investigate the role of free radicals in various diseases, such as cancer, cardiovascular disease, and neurodegenerative diseases.
属性
CAS 编号 |
150667-99-5 |
|---|---|
产品名称 |
2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)- |
分子式 |
C11H18N2 |
分子量 |
178.27 g/mol |
IUPAC 名称 |
1-methyl-4-pent-4-enyl-2,3-diazabicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C11H18N2/c1-3-4-5-6-11-8-7-10(2,9-11)12-13-11/h3H,1,4-9H2,2H3 |
InChI 键 |
JLKVMDJSASVGAO-UHFFFAOYSA-N |
SMILES |
CC12CCC(C1)(N=N2)CCCC=C |
规范 SMILES |
CC12CCC(C1)(N=N2)CCCC=C |
同义词 |
2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



